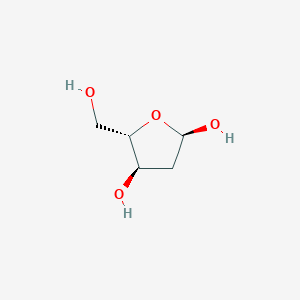

2-脱氧-α-L-赤藓糖呋喃糖

描述

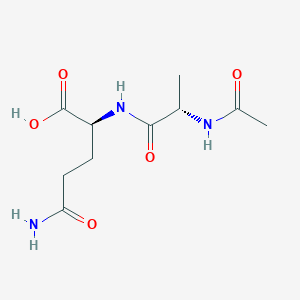

2-Deoxy-alpha-L-erythro-pentofuranose is an organic compound also known as 2-deoxy-arabinofuranose . It is a white solid with a sweet taste . The molecular formula is C5H10O4 , with an average mass of 134.130 Da .

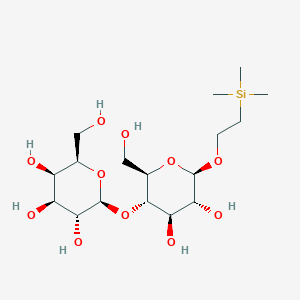

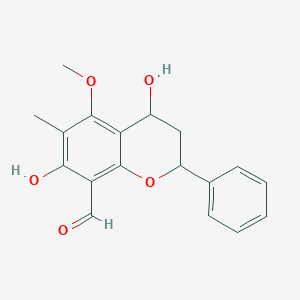

Molecular Structure Analysis

The molecular structure of 2-Deoxy-alpha-L-erythro-pentofuranose consists of 5 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms . It has 2 of 3 defined stereocentres .Physical And Chemical Properties Analysis

2-Deoxy-alpha-L-erythro-pentofuranose has a density of 1.5±0.1 g/cm^3 . Its boiling point is 363.0±42.0 °C at 760 mmHg . The vapour pressure is 0.0±1.8 mmHg at 25°C . The enthalpy of vaporization is 70.5±6.0 kJ/mol . The flash point is 173.3±27.9 °C . The index of refraction is 1.551 . The molar refractivity is 29.5±0.3 cm^3 . It has 4 H bond acceptors, 3 H bond donors, and 1 freely rotating bond .科学研究应用

Stereoselective β-C- and β-S-Glycosylation

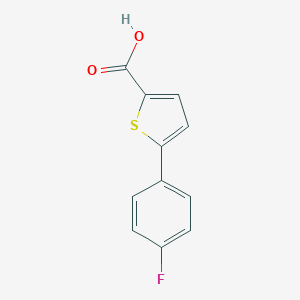

This compound is used in the stereoselective preparation of β-C-2-Deoxyribofuranosides and β-S-2-deoxyribofuranosides . These are prepared from 1-O-acetyl-5-O-benzyl-3-O-[2-(methylsulfinyl)ethyl]-2-deoxy-d-erythro-pentofuranose or the corresponding 3-O-(2-pyridyl-methyl)pentofuranose N-oxide by the reaction with silyl enol ethers or trimethlsilyl sulfides in the presence of a Lewis acid .

Biomarker Identification in Sepsis

2-Deoxy-d-erythro-pentofuranose-5-phosphate, a derivative of 2-Deoxy-alpha-L-erythro-pentofuranose, has been identified as a potential biomarker in the early identification of sepsis . This compound was found to be one of the four differential metabolites enriched in the dopaminergic synapse and tyrosine metabolism pathways when sepsis patients were compared with patients suffering from Systemic Inflammatory Response Syndrome (SIRS) .

Synthesis of Nucleoside Triphosphates

2-Deoxy-alpha-L-erythro-pentofuranose is used in the chemical synthesis of 2′-deoxy-α-L-threofuranosyl nucleoside 3′-triphosphates (dtNTPs) bearing the four genetic bases of adenine (A), cytosine ©, guanine (G), and thymine (T) .

安全和危害

When handling 2-Deoxy-alpha-L-erythro-pentofuranose, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

作用机制

Mode of Action

It’s important to note that the mode of action can vary depending on the target and the biological context .

Biochemical Pathways

The compound could potentially influence multiple pathways, depending on its targets .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability .

Result of Action

These effects would be dependent on the compound’s targets and mode of action .

Action Environment

Such factors could include pH, temperature, and the presence of other molecules .

属性

IUPAC Name |

(2R,4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-2-4-3(7)1-5(8)9-4/h3-8H,1-2H2/t3-,4+,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWIQYODPROSQH-MROZADKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](O[C@H]1O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401300994 | |

| Record name | 2-Deoxy-α-L-erythro-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Deoxy-alpha-L-erythro-pentofuranose | |

CAS RN |

113890-35-0 | |

| Record name | 2-Deoxy-α-L-erythro-pentofuranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113890-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Deoxy-α-L-erythro-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![n4-Benzo[1,3]dioxol-5-ylmethyl-6-chloro-pyrimidine-2,4-diamine](/img/structure/B40380.png)

![4,5-Dihydro-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B40397.png)

![2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B40399.png)

![8-Bromo-6-chloroimidazo[1,2-a]pyridine](/img/structure/B40403.png)